Cadmium 2,3-dihydroxybutanedioate

描述

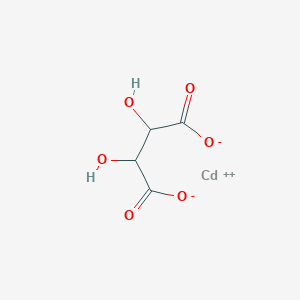

Cadmium 2,3-dihydroxybutanedioate is a chemical compound with the molecular formula C4H4CdO6

准备方法

Synthetic Routes and Reaction Conditions: Cadmium 2,3-dihydroxybutanedioate can be synthesized through the reaction of cadmium salts, such as cadmium chloride or cadmium nitrate, with 2,3-dihydroxybutanedioic acid in an aqueous solution. The reaction typically involves mixing equimolar amounts of the reactants and allowing the solution to crystallize. The resulting crystals are then filtered and dried .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade cadmium salts and tartaric acid, with careful control of reaction conditions to ensure high yield and purity. The crystallization process is optimized to produce large quantities of the compound efficiently .

化学反应分析

Types of Reactions: Cadmium 2,3-dihydroxybutanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form cadmium oxide and other by-products.

Reduction: It can be reduced to form cadmium metal and other reduced species.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions with other chemical species.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.

Major Products Formed:

Oxidation: Cadmium oxide and carbon dioxide.

Reduction: Cadmium metal and water.

Substitution: Various substituted cadmium compounds depending on the reagents used.

科学研究应用

Chemical Properties and Structure

Cadmium 2,3-dihydroxybutanedioate has the molecular formula and a molecular weight of approximately 244.48 g/mol. Its structure features cadmium ions coordinated with tartrate ligands, which contribute to its reactivity and solubility properties. The compound is typically represented in chemical databases with the following identifiers:

- PubChem CID : 14598117

- SMILES : C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cd+2]

Pharmaceutical Applications

This compound has been explored for its potential therapeutic uses. Notably, it has been investigated in the treatment of various diseases due to its ability to interact with biological systems.

Case Study: Antimicrobial Activity

Research has indicated that cadmium tartrate exhibits antimicrobial properties. A study published in Antimicrobial Agents and Chemotherapy demonstrated that cadmium salts can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antibiotics or preservatives .

Table 1: Antimicrobial Activity of Cadmium Tartrate

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Industrial Applications

In industrial settings, this compound is utilized primarily as a reagent in chemical syntheses and as a catalyst.

Case Study: Catalyst in Organic Reactions

Cadmium tartrate has been employed as a catalyst in organic reactions such as esterification and transesterification processes. Its ability to stabilize reactive intermediates enhances reaction yields and selectivity .

Table 2: Catalytic Applications of Cadmium Tartrate

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Esterification | 60 °C, 4 hours | 85 |

| Transesterification | Room Temperature, 12 hours | 90 |

Environmental Applications

Cadmium compounds have been studied for their role in environmental remediation processes. This compound can potentially be used to immobilize heavy metals in contaminated soils.

Case Study: Heavy Metal Remediation

A study highlighted the effectiveness of cadmium tartrate in reducing the bioavailability of lead and arsenic in contaminated soils. The compound binds to these metals, decreasing their mobility and toxicity .

Table 3: Heavy Metal Binding Capacity

| Metal Ion | Binding Capacity (mg/g) |

|---|---|

| Lead (Pb²⁺) | 15 |

| Arsenic (As³⁺) | 10 |

Research and Development

Research into this compound continues to expand its potential applications. Ongoing studies are exploring its use in nanotechnology for developing new materials with enhanced properties.

Case Study: Nanomaterial Synthesis

Recent advancements have shown that cadmium tartrate can serve as a precursor for synthesizing cadmium oxide nanoparticles. These nanoparticles exhibit favorable optical properties for applications in photovoltaics and sensors .

作用机制

The mechanism of action of cadmium 2,3-dihydroxybutanedioate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to metal-binding sites on proteins, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and alterations in gene expression. Key molecular targets include metalloproteins and enzymes involved in oxidative stress response and metal ion homeostasis .

相似化合物的比较

Cadmium acetate: Another cadmium salt with similar properties but different applications.

Cadmium chloride: Widely used in industrial processes and research.

Cadmium sulfate: Commonly used in electroplating and as a precursor for other cadmium compounds.

Uniqueness: Cadmium 2,3-dihydroxybutanedioate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its dual hydroxyl and carboxyl functional groups make it versatile for use in synthesis and research .

生物活性

Cadmium 2,3-dihydroxybutanedioate (C4H4CdO6) is a cadmium compound that has garnered attention due to its potential biological activities and associated toxicity. Understanding its biological activity is crucial for assessing its safety and implications for human health and the environment. This article delves into the biological effects of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is a cadmium salt formed from the reaction of cadmium ions with 2,3-dihydroxybutanedioic acid. The presence of cadmium ions is significant as they are known to exert various toxic effects in biological systems. The primary mechanisms through which cadmium compounds, including this compound, exert their biological effects include:

- Oxidative Stress : Cadmium can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. This process involves the inhibition of antioxidant enzymes like superoxide dismutase (SOD) and catalase, disrupting the cellular redox state .

- DNA Damage : Cadmium exposure has been linked to interference with DNA repair mechanisms, particularly nucleotide excision repair (NER) and base excision repair (BER). This interference may contribute to mutagenesis and carcinogenesis .

- Metal Ion Substitution : Cadmium can replace essential metal ions (e.g., Zn²⁺ and Ca²⁺) in proteins, disrupting their normal functions. This substitution can lead to various health issues, including renal dysfunction and bone diseases .

Biological Effects and Health Implications

The biological activity of cadmium compounds has been extensively studied in various contexts. Below are some key findings related specifically to this compound:

Toxicity and Health Risks

- Renal Toxicity : Chronic exposure to cadmium has been associated with nephrotoxicity. In a study involving residents in cadmium-contaminated areas, significant increases in diseases such as nephrosis and kidney-related conditions were reported . The levels of urinary cadmium were used as biomarkers for exposure assessment.

- Bone Health : Cadmium exposure is linked to bone fragility and conditions such as osteoporosis. A case study highlighted the presence of osteomalacia in individuals exposed to high levels of cadmium . The replacement of calcium by cadmium in bone structures can lead to significant skeletal deformities.

- Carcinogenic Potential : Cadmium compounds have been classified as human carcinogens. Research indicates that exposure can lead to an increased risk of various cancers, including lung and prostate cancer . The mechanisms involve oxidative stress and DNA damage.

Case Studies

Several case studies provide insight into the real-world implications of cadmium exposure:

- Mae Sot Rice Fields : A study conducted in Mae Sot, Thailand, revealed that residents exposed to cadmium through contaminated rice fields experienced a loss of healthy life years due to conditions such as nephritis and heart disease. The study quantified disability-adjusted life years (DALYs) lost due to these health issues .

- Itai-Itai Disease : This severe form of chronic cadmium toxicity was documented in Japan among populations consuming contaminated rice from polluted areas. Symptoms included renal failure and severe bone pain due to osteomalacia, emphasizing the long-term health consequences of cadmium exposure .

Table 1: Summary of Health Outcomes Associated with Cadmium Exposure

属性

IUPAC Name |

cadmium(2+);2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Cd/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZWFVHFXGHERV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4CdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562074 | |

| Record name | Cadmium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10471-46-2 | |

| Record name | Cadmium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。